4-Methoxybenzo[c]cinnoline
CAS No.: 19174-72-2
Cat. No.: VC21052929
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19174-72-2 |
|---|---|
| Molecular Formula | C13H10N2O |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 4-methoxybenzo[c]cinnoline |
| Standard InChI | InChI=1S/C13H10N2O/c1-16-12-8-4-6-10-9-5-2-3-7-11(9)14-15-13(10)12/h2-8H,1H3 |
| Standard InChI Key | ALQHAFVNXDMRRO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1N=NC3=CC=CC=C23 |
| Canonical SMILES | COC1=CC=CC2=C1N=NC3=CC=CC=C23 |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
4-Methoxybenzo[c]cinnoline possesses a well-defined molecular structure represented by the molecular formula C₁₃H₁₀N₂O. The compound has a molecular weight of 210.236 g/mol and an exact mass of 210.079313 g/mol, as determined by high-resolution mass spectrometry . The structural arrangement consists of a benzo[c]cinnoline core with a methoxy (-OCH₃) substituent at position 4.
For precise chemical identification, several standard identifiers are utilized as shown in Table 1:
| Parameter | Value |
|---|---|
| CAS Registry Number | 19174-72-2 |
| Molecular Formula | C₁₃H₁₀N₂O |
| Molecular Weight | 210.236 g/mol |
| Exact Mass | 210.079313 g/mol |
| InChI | InChI=1S/C13H10N2O/c1-16-12-8-4-6-10-9-5-2-3-7-11(9)14-15-13(10)12/h2-8H,1H3 |
| InChIKey | ALQHAFVNXDMRRO-UHFFFAOYSA-N |
| SMILES | COc1cccc2c3ccccc3nnc12 |
Table 1: Chemical Identifiers for 4-Methoxybenzo[c]cinnoline
Structural Features
The structure of 4-Methoxybenzo[c]cinnoline incorporates several key features:
The azo linkage (-N=N-) in the cinnoline portion contributes to the compound's electronic properties and potential reactivity, while the methoxy group alters the electron distribution throughout the molecule, potentially affecting its physical properties and chemical behavior.
Spectral Characteristics
Comparison with Related Compounds
For comparative purposes, other benzo[c]cinnoline derivatives show distinct spectral characteristics. For instance, in the case of 2,2-Dimethyl-2,3-dihydrobenzo[c]phthalazino[2,3-a]cinnoline-4,10,15(1H)-trione, the ¹H NMR spectrum shows signals at δ 8.44, 8.31, and 8.25-8.21 ppm for aromatic protons, while the 13C NMR spectrum displays signals at δ 196.1, 167.0, and 158.2 ppm for carbonyl and other carbon atoms .
Such spectral data from related compounds can provide insights into the expected spectral characteristics of 4-Methoxybenzo[c]cinnoline, particularly regarding the chemical shift patterns for aromatic protons and carbon atoms.
Synthesis and Chemical Reactivity
Reactivity Patterns
Based on general principles of heterocyclic chemistry and the behavior of similar compounds, 4-Methoxybenzo[c]cinnoline would be expected to exhibit certain reactivity patterns:
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The methoxy group could participate in nucleophilic substitution reactions under appropriate conditions
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The nitrogen atoms in the cinnoline portion might serve as sites for coordination with metal ions
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The aromatic system could undergo electrophilic substitution reactions, with regioselectivity influenced by the methoxy substituent
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The compound might participate in photochemical transformations, as observed with other nitrogen-containing heterocycles
Related Compounds and Structural Variations
Other Benzo[c]cinnoline Derivatives
The search results reveal information about several related benzo[c]cinnoline derivatives that provide context for understanding the properties and potential applications of 4-Methoxybenzo[c]cinnoline. Notably, 4,7-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-3,8-dimethoxy-benzo[c]cinnoline represents a more complex derivative with multiple substituents .
This more elaborate derivative has the molecular formula C₄₄H₅₆N₂O₄ and a molecular weight of 676.942 g/mol, indicating the structural complexity that can be achieved through additional substitution of the benzo[c]cinnoline core . The presence of multiple methoxy groups and bulky tert-butyl substituents likely confers distinct physical and chemical properties compared to the simpler 4-Methoxybenzo[c]cinnoline.
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